REACTION_CXSMILES
|
[Br:1][C:2]1[CH2:6][CH:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[N:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(=O)(O)O>C(#N)C>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
22.22 g
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Type
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reactant
|
Smiles
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BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
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Name
|
|
Quantity
|
25.92 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
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Name
|
|
Quantity
|
180 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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After added completely
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Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 hours
|
Duration
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2 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated by rotary evaporator
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Type
|
CUSTOM
|
Details
|
to remove most acetonitrile
|
Type
|
ADDITION
|
Details
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Water (100 mL) was added
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×150 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and saturated brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C(=C1)C(=O)OCC)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |